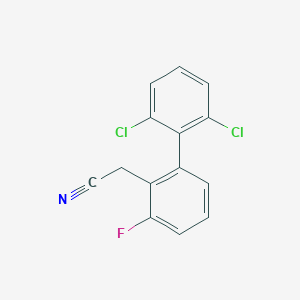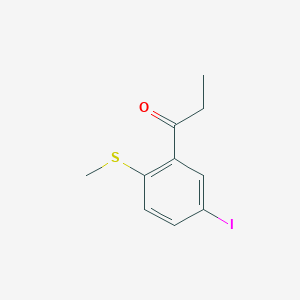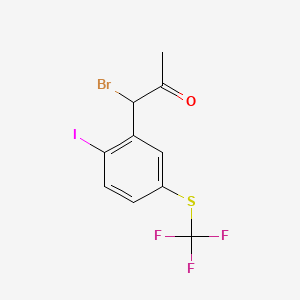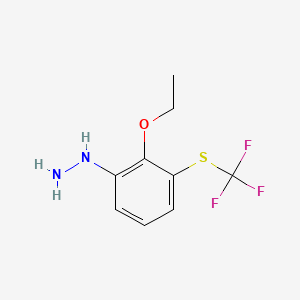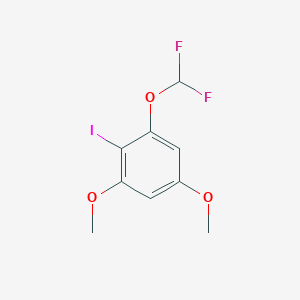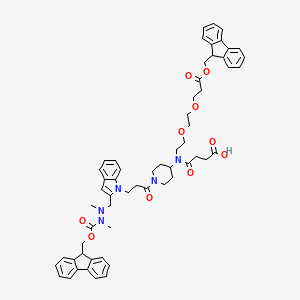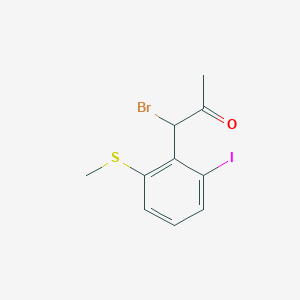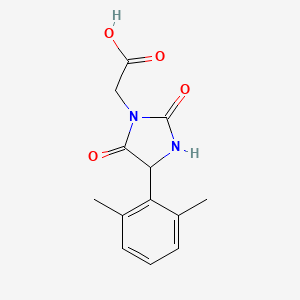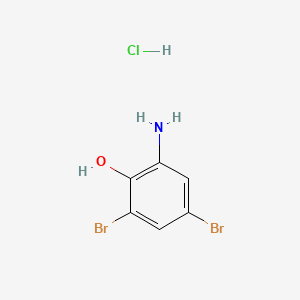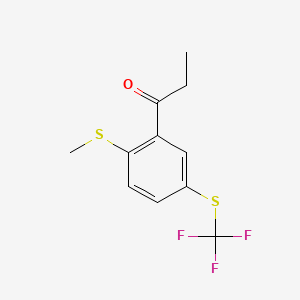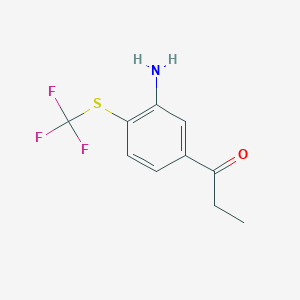
1-(3-Amino-4-(trifluoromethylthio)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-4-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C10H10F3NOS. This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a propanone moiety. The trifluoromethylthio group is particularly notable for its significant role in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(3-Amino-4-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives, typically using reagents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-(3-Amino-4-(trifluoromethylthio)phenyl)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(3-Amino-4-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(3-Amino-4-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the carbonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10F3NOS |
|---|---|
Peso molecular |
249.25 g/mol |
Nombre IUPAC |
1-[3-amino-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10F3NOS/c1-2-8(15)6-3-4-9(7(14)5-6)16-10(11,12)13/h3-5H,2,14H2,1H3 |
Clave InChI |
SPOYJZOQCVQMIJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=C(C=C1)SC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B14050103.png)
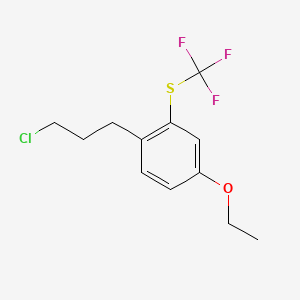
![(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14050118.png)
